molecular formula C15H20N4O3 B12929904 (S)-Dnmdp

(S)-Dnmdp

Cat. No.: B12929904
M. Wt: 304.34 g/mol
InChI Key: YOSSKNZHADPXJX-JTQLQIEISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dnmdp typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the naphthyl-pyridyl intermediate: This step involves the coupling of a naphthyl derivative with a pyridyl derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the amine group: The intermediate is then subjected to reductive amination to introduce the amine group, forming the desired this compound compound.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Dnmdp undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyl-pyridyl ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Naphthyl-pyridyl ketones.

    Reduction: Naphthyl-pyridyl alcohols.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(S)-Dnmdp has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Dnmdp involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-Dnmdp: The enantiomer of (S)-Dnmdp, with similar structural properties but different biological activities.

    N,N-Dimethyl-3-(1-naphthyl)-3-(2-pyridyl)propan-1-amine: The racemic mixture of this compound and ®-Dnmdp.

    Other chiral amines: Compounds with similar structural motifs but different substituents or stereochemistry.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral targets makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

(4S)-3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)/t10-/m0/s1

InChI Key

YOSSKNZHADPXJX-JTQLQIEISA-N

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)C[C@@H]2C)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]

Origin of Product

United States

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